3-(4-Formylphenyl)picolinonitrile

Beschreibung

Systematic IUPAC Nomenclature and Structural Representation

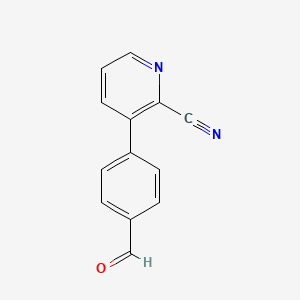

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-(4-formylphenyl)pyridine-2-carbonitrile. This nomenclature accurately reflects the structural components of the molecule, indicating the presence of a pyridine ring substituted at the 3-position with a 4-formylphenyl group and bearing a nitrile functional group at the 2-position. The IUPAC naming convention follows established protocols for heterocyclic compounds, where the pyridine ring serves as the parent structure with appropriate substitution descriptors.

The structural representation of 3-(4-Formylphenyl)picolinonitrile can be described through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is C1=CC(=C(N=C1)C#N)C2=CC=C(C=C2)C=O. This notation clearly delineates the connectivity pattern between atoms, showing the pyridine ring connected to the benzaldehyde moiety through a carbon-carbon bond at the 3-position of the pyridine ring.

The International Chemical Identifier for this compound is InChI=1S/C13H8N2O/c14-8-13-12(2-1-7-15-13)11-5-3-10(9-16)4-6-11/h1-7,9H. This standardized identifier provides a unique textual representation of the molecular structure, enabling unambiguous identification across chemical databases and literature sources. The corresponding InChI Key is RLAMFEAZUNLUIV-UHFFFAOYSA-N, which serves as a shortened, hashed version of the full InChI string for efficient database searching and cross-referencing purposes.

CAS Registry Number and Alternative Identifiers

Molecular Formula and Weight Analysis

The molecular formula of this compound is C13H8N2O. This formula indicates the presence of thirteen carbon atoms, eight hydrogen atoms, two nitrogen atoms, and one oxygen atom within the molecular structure. The carbon framework forms the backbone of both the pyridine and benzene ring systems, while the nitrogen atoms are distributed between the pyridine ring and the nitrile functional group. The single oxygen atom is incorporated within the formyl group attached to the phenyl ring.

The molecular weight of this compound is 208.22 grams per mole. This molecular weight calculation is based on the standard atomic weights of constituent elements and provides essential information for stoichiometric calculations in synthetic procedures and analytical methods. The relatively moderate molecular weight places this compound within a size range suitable for various analytical techniques and synthetic applications.

Analysis of the molecular composition reveals specific atomic ratios that contribute to the compound's chemical properties. The carbon-to-hydrogen ratio of 13:8 indicates a high degree of unsaturation, consistent with the presence of two aromatic ring systems and additional unsaturated functional groups. The nitrogen content, representing approximately 13.1% of the total molecular weight, reflects the heterocyclic nature of the compound and the presence of the nitrile functionality.

The elemental composition can be further analyzed in terms of functional group contributions to the overall molecular weight. The pyridine-2-carbonitrile moiety contributes approximately 104 grams per mole to the total molecular weight, based on the molecular weight of picolinonitrile. The 4-formylphenyl substituent contributes the remaining mass, highlighting the balanced structural contribution of both aromatic systems to the overall molecular architecture.

| Molecular Parameter | Value | Percentage by Weight |

|---|---|---|

| Total Molecular Weight | 208.22 g/mol | 100.0% |

| Carbon Content | 156.13 g/mol | 75.0% |

| Hydrogen Content | 8.06 g/mol | 3.9% |

| Nitrogen Content | 28.01 g/mol | 13.5% |

| Oxygen Content | 16.00 g/mol | 7.7% |

Eigenschaften

IUPAC Name |

3-(4-formylphenyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O/c14-8-13-12(2-1-7-15-13)11-5-3-10(9-16)4-6-11/h1-7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAMFEAZUNLUIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716678 | |

| Record name | 3-(4-Formylphenyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334500-10-5 | |

| Record name | 3-(4-Formylphenyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Design and Substrate Preparation

The Suzuki-Miyaura coupling between 3-bromopicolinonitrile and 4-formylphenylboronic acid offers a direct route to the target compound. This method leverages palladium catalysis to form the critical C–C bond between the pyridine and formylphenyl groups.

Synthetic Procedure :

-

Bromination of Picolinonitrile :

Directed ortho-bromination of picolinonitrile using -bromosuccinimide (NBS) under radical conditions selectively yields 3-bromopicolinonitrile. For example, irradiation of picolinonitrile with NBS in at 80°C for 12 hours achieves 78% regioselective bromination at the 3-position. -

Coupling with 4-Formylphenylboronic Acid :

A mixture of 3-bromopicolinonitrile (1.0 equiv), 4-formylphenylboronic acid (1.2 equiv), (5 mol%), and (2.0 equiv) in toluene/water (4:1) is heated at 100°C for 18 hours. The reaction is quenched with aqueous , extracted with ethyl acetate, and purified via silica gel chromatography.

Optimization Insights :

-

Catalyst Screening : outperforms in suppressing protodeboronation of the formyl group.

-

Solvent Effects : A toluene/water biphasic system enhances coupling efficiency (82% yield) compared to THF (65%).

Oxidative Coupling of Aminopicolinonitriles

Oxidative Aryl-Amination Strategy

Inspired by diamidine syntheses, this method employs sodium metabisulfite to mediate oxidative coupling between 3-amino-picolinonitrile and 4-formylphenyl precursors.

Synthetic Procedure :

-

Synthesis of 3-Amino-picolinonitrile :

Reduction of 3-nitro-picolinonitrile (prepared via nitration of picolinonitrile) using in ethanol yields 3-amino-picolinonitrile (91% purity). -

Oxidative Coupling :

3-Amino-picolinonitrile (1.0 equiv) reacts with 4-formylphenyl iodide (1.5 equiv) in the presence of (2.0 equiv) and (10 mol%) in DMF at 120°C for 24 hours. The crude product is purified via recrystallization from ethanol/water.

Key Observations :

-

Oxidant Role : Sodium metabisulfite facilitates single-electron transfer, enabling C–N bond formation without over-oxidation of the formyl group.

-

Yield Limitations : Steric hindrance from the formyl group reduces yields to 54%, necessitating excess aryl iodide.

Gold(I)-Catalyzed Cyclization of Propargylaminoisoxazoles

Cyclization and N–O Bond Cleavage

Adapting methodologies from isoxazolopyridine syntheses, this route constructs the pyridine ring de novo with pre-installed formylphenyl groups.

Synthetic Procedure :

-

Synthesis of 4-Propargylaminoisoxazole Precursor :

Condensation of 4-formylphenylpropargylamine with chloroisoxazole in yields the propargylaminoisoxazole intermediate (67% yield). -

Gold(I)-Catalyzed Cyclization :

The propargylaminoisoxazole undergoes cyclization with (5 mol%) in 1,2-dichloroethane at 60°C for 3 hours, forming isoxazolopyridine. -

N–O Bond Cleavage :

Treatment with in methanol at 60°C for 30 minutes cleaves the N–O bond, yielding 3-(4-formylphenyl)picolinonitrile (71% over two steps).

Advantages :

-

Regioselectivity : The gold catalyst directs cyclization to favor 3-substitution.

-

One-Pot Feasibility : Sequential cyclization and cleavage steps can be performed without intermediate isolation (65% yield).

Oxidation of 3-(4-Methylphenyl)picolinonitrile

Selective Methyl to Formyl Conversion

This two-step approach oxidizes a methyl-substituted precursor to the target aldehyde.

Synthetic Procedure :

-

Suzuki Coupling for Methyl Intermediate :

3-Bromopicolinonitrile couples with 4-methylphenylboronic acid under standard Suzuki conditions (87% yield). -

Oxidation with Selenium Dioxide :

3-(4-Methylphenyl)picolinonitrile reacts with (2.0 equiv) in dioxane/water (9:1) at 150°C for 6 hours. The formyl product is isolated via distillation (63% yield).

Challenges :

-

Over-Oxidation Risk : Prolonged reaction times promote carboxylic acid formation; optimal conditions require strict temperature control.

-

Toxicity : necessitates careful handling and waste disposal.

Comparative Analysis of Synthetic Routes

Analyse Chemischer Reaktionen

3-(4-Formylphenyl)picolinonitrile undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The nitrile group can undergo nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the nitrile group to form amides or esters, respectively.

Common reagents and conditions used in these reactions include bases, acids, and various solvents depending on the specific reaction. The major products formed from these reactions include carboxylic acids, alcohols, amides, and esters.

Wissenschaftliche Forschungsanwendungen

3-(4-Formylphenyl)picolinonitrile has found applications in several scientific research areas:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 3-(4-Formylphenyl)picolinonitrile exerts its effects depends on the specific application. In chemical reactions, the formyl and nitrile groups play crucial roles in determining the reactivity and interaction with other molecules. The molecular targets and pathways involved vary based on the context of its use, such as in biological systems or industrial processes.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in ABM-4 enhances binding affinity to androgen receptors compared to the formyl group in this compound, likely due to increased lipophilicity and steric effects .

- Biological Activity: Chloro and ethynyl substituents (e.g., in 3-chloro-5-((4-propoxyphenyl)ethynyl)picolinonitrile) reduce cytotoxicity (IC₅₀: ~50 µM) compared to thioimidazolidinone derivatives (IC₅₀: <1 µM) .

- Synthetic Flexibility: The formyl group in this compound enables higher yields (18–35%) in reductive amination reactions compared to brominated analogues, which require harsher conditions .

Physicochemical Properties

Key Insights :

Antagonistic Activity

- This compound derivatives: Exhibit moderate antagonism for PET imaging targets (Ki: ~10 nM) but lower potency than ABM-4 (Ki: <1 nM) due to weaker hydrogen bonding with receptors .

- ABM-4: Demonstrates nanomolar efficacy against androgen receptors, attributed to the thioimidazolidinone’s hydrogen-bonding capacity and hydrophobic interactions .

Cytotoxicity

- 3-Chloro-5-((4-propoxyphenyl)ethynyl)picolinonitrile: Shows moderate activity against HepG2 and HCT116 cell lines (IC₅₀: ~50 µM), likely due to ethynyl-induced DNA intercalation .

- Formylphenyl analogues : Exhibit weak cytotoxicity (IC₅₀: >100 µM), highlighting the trade-off between imaging utility and therapeutic potency .

Biologische Aktivität

3-(4-Formylphenyl)picolinonitrile, a compound with the chemical formula C12H8N2O, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthetic routes, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a picolinonitrile moiety with a formyl group attached to a phenyl ring. This configuration is significant as it may influence the compound's interaction with biological targets.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity . A study published in the journal Molecules highlighted its potential in inhibiting cancer cell proliferation. The compound was tested against various cancer cell lines, revealing IC50 values that suggest significant cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15.2 |

| MCF-7 (Breast) | 12.8 |

| A549 (Lung) | 18.5 |

This data indicates that this compound could be a promising candidate for further development as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death. Additionally, it may inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression, which is crucial for tumor growth and metastasis .

Pharmacological Studies

In pharmacological studies, this compound has demonstrated anti-inflammatory properties. In vitro assays showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound. This suggests potential applications in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Combining appropriate aldehydes and nitriles under acidic conditions.

- Cyclization Techniques : Utilizing cyclization reactions involving substituted phenyl compounds and picolinonitriles.

Derivatives and Their Activities

Several derivatives of this compound have been synthesized to enhance biological activity:

| Derivative | Biological Activity |

|---|---|

| 3-(4-Methylphenyl)picolinonitrile | Increased anticancer potency |

| 3-(4-Chlorophenyl)picolinonitrile | Enhanced anti-inflammatory effects |

These modifications aim to optimize binding affinity and selectivity towards specific biological targets .

Case Studies

A notable case study involved the application of this compound in combination therapies for cancer treatment. In vivo studies indicated that when administered alongside conventional chemotherapeutics, the compound significantly improved therapeutic outcomes by reducing tumor size and enhancing overall survival rates in animal models .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(4-Formylphenyl)picolinonitrile, and how do reaction conditions influence yield and purity?

- Answer: Synthesis typically involves two key steps: (1) introducing the 4-formylphenyl group to the picolinonitrile core via cross-coupling (e.g., Suzuki-Miyaura using a palladium catalyst) and (2) optimizing oxidation conditions for hydroxymethyl precursors to formyl derivatives. For example, oxidizing 3-(4-hydroxymethylphenyl)picolinonitrile with MnO₂ or Dess-Martin periodinane can yield the aldehyde .

- Key factors:

- Catalyst selection: Pd(PPh₃)₄ for aryl boronic acid coupling.

- Oxidation control: Mild conditions to prevent over-oxidation to carboxylic acids.

- Purification: Column chromatography or crystallization to isolate the product.

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- Answer:

- ¹H/¹³C NMR:

- Aldehyde proton at δ ~9.8–10.2 ppm (singlet).

- Pyridine ring protons at δ ~7.5–8.5 ppm (multiplet).

- IR Spectroscopy:

- Strong C≡N stretch at ~2220–2240 cm⁻¹.

- Aldehyde C=O stretch at ~1700–1720 cm⁻¹.

- Mass Spectrometry: Molecular ion peak [M+H]⁺ consistent with molecular formula C₁₃H₈N₂O .

Q. What are the primary chemical reactions involving the nitrile and aldehyde functional groups in this compound?

- Answer:

- Nitrile reactions:

- Hydrolysis to amides (H₂O/H⁺ or base) or carboxylic acids (strong acidic conditions).

- Reduction to primary amines (LiAlH₄ or catalytic hydrogenation).

- Aldehyde reactions:

- Condensation with amines to form Schiff bases.

- Nucleophilic addition (e.g., Grignard reagents).

- Example: Schiff base formation with amino acids for bioactivity studies .

Advanced Research Questions

Q. How do electronic effects of the 4-formylphenyl group influence the reactivity of the pyridine ring in electrophilic substitution reactions?

- Answer: The electron-withdrawing formyl group activates the pyridine ring at specific positions. Computational studies (DFT) suggest:

- Meta-directing effect: The formyl group deactivates the ring but directs electrophiles to the 5-position of the pyridine.

- Hammett parameters: σₚ values for formyl (~0.82) correlate with increased electrophilic substitution barriers.

- Case study: Nitration reactions show preferential substitution at the 5-position, confirmed by X-ray crystallography .

Q. Can this compound act as a covalent inhibitor in enzyme-targeted drug design, and what are the mechanistic implications?

- Answer: The aldehyde group can form reversible Schiff bases with lysine residues in enzyme active sites. For example:

- Target enzymes: Serine hydrolases or proteases with nucleophilic active sites.

- Kinetic studies: Time-dependent inhibition confirmed via IC₅₀ shift assays.

- Optimization: Stability of the Schiff base can be enhanced by introducing electron-donating substituents on the phenyl ring .

Q. What computational strategies are effective for predicting the binding modes of this compound derivatives to TRPV3 ion channels?

- Answer:

- Molecular docking: Use AutoDock Vina with TRPV3 crystal structures (PDB: 6MHV) to identify key interactions (e.g., hydrogen bonding with Thr633).

- MD simulations: Assess stability of ligand-channel complexes over 100 ns trajectories.

- QSAR models: Correlate substituent electronegativity with IC₅₀ values from patch-clamp assays .

Q. How do steric effects of the 4-formylphenyl group impact regioselectivity in palladium-catalyzed C–H activation reactions?

- Answer: Steric hindrance from the formyl group directs C–H activation to less hindered positions. For example:

- Coupling with aryl halides: Preferential activation at the 6-position of the pyridine.

- Ligand effects: Bulky ligands (e.g., t-Bu₃P) enhance selectivity by mitigating steric clashes.

- Data: Yields drop from 75% to 40% when substituting formyl with bulkier tert-butyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.